molecular formula C27H23FN2O5S2 B2957260 Methyl 2-[[4-[(2,5-dimethylphenyl)sulfonylamino]benzoyl]amino]-4-(4-fluorophenyl)thiophene-3-carboxylate CAS No. 690643-86-8

Methyl 2-[[4-[(2,5-dimethylphenyl)sulfonylamino]benzoyl]amino]-4-(4-fluorophenyl)thiophene-3-carboxylate

Cat. No.: B2957260
CAS No.: 690643-86-8
M. Wt: 538.61
InChI Key: WDXUWTCGALUBAF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 2-[[4-[(2,5-dimethylphenyl)sulfonylamino]benzoyl]amino]-4-(4-fluorophenyl)thiophene-3-carboxylate is a useful research compound. Its molecular formula is C27H23FN2O5S2 and its molecular weight is 538.61. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Antimicrobial Activity

A study by Ghorab et al. (2017) focused on the synthesis of a new series of compounds related to the specified chemical structure, demonstrating interesting antimicrobial activity against a variety of Gram-positive, Gram-negative bacteria, and fungi. The research highlights the potential of these compounds in developing new antimicrobial agents, showcasing their higher activity compared to reference drugs in some cases (Ghorab et al., 2017).

Synthetic Utility in Bifunctional Thiophene Derivatives

Abu‐Hashem et al. (2011) explored the synthetic utility of bifunctional thiophene derivatives, including the mentioned chemical, showing their potential in creating various fused and polyfunctional substituted thiophenes. This work underscores the compound's versatility in synthesizing novel agents with potential antimicrobial screening applications, highlighting its significance in chemical synthesis and pharmaceutical development (Abu‐Hashem et al., 2011).

Fluorescent Molecular Probes

Diwu et al. (1997) developed new fluorescent solvatochromic dyes utilizing structures akin to the given chemical compound. These compounds, characterized by strong solvent-dependent fluorescence, have been used to develop ultra-sensitive fluorescent molecular probes for studying biological events and processes. This research demonstrates the compound's utility in creating sophisticated tools for biochemistry and molecular biology (Diwu et al., 1997).

Photochemical Degradation Studies

Andersson and Bobinger (1996) investigated the photochemical degradation of crude oil components similar in structure to the mentioned compound, contributing to understanding the environmental fate of such compounds post-oil spill. This study provides valuable insights into the environmental chemistry and degradation pathways of thiophene-based compounds (Andersson & Bobinger, 1996).

Safety and Hazards

As a research-grade product, this compound is not intended for human or veterinary use. Therefore, it should be handled with appropriate safety measures in a research setting.

Future Directions

Thiophene and its derivatives, including this compound, have shown promising pharmacological characteristics, making them an important focus in medicinal chemistry . They have been reported to possess a wide range of therapeutic properties, attracting great interest in both industry and academia . Therefore, the synthesis and investigation of new structural prototypes with more effective pharmacological activity could be a potential future direction .

Properties

IUPAC Name

methyl 2-[[4-[(2,5-dimethylphenyl)sulfonylamino]benzoyl]amino]-4-(4-fluorophenyl)thiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H23FN2O5S2/c1-16-4-5-17(2)23(14-16)37(33,34)30-21-12-8-19(9-13-21)25(31)29-26-24(27(32)35-3)22(15-36-26)18-6-10-20(28)11-7-18/h4-15,30H,1-3H3,(H,29,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDXUWTCGALUBAF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)S(=O)(=O)NC2=CC=C(C=C2)C(=O)NC3=C(C(=CS3)C4=CC=C(C=C4)F)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H23FN2O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

538.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.